molecular formula C6H8O4 B193282 1,1-Cyclobutanedicarboxylic acid CAS No. 5445-51-2

1,1-Cyclobutanedicarboxylic acid

Cat. No. B193282
CAS RN: 5445-51-2
M. Wt: 144.12 g/mol
InChI Key: CCQPAEQGAVNNIA-UHFFFAOYSA-N
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Description

1,1-Cyclobutanedicarboxylic acid (CBD) is a chemical compound with the molecular formula C6H8O4 . It is used in the design, studies, and structural model of antitumor dicycloplatin, a clinical cancer drug .


Synthesis Analysis

CBD can be synthesized from diethyl malonate and 1,2-dibromethane, catalyzed by triethylbenzylammonium hydroxide . It can also be prepared by decarboxylation of cyclobutanecarboxylic acid .


Molecular Structure Analysis

The molecular structure of CBD consists of a cyclobutane ring with two carboxylic acid groups attached to the same carbon atom . The molecular weight is 144.13 g/mol .


Chemical Reactions Analysis

CBD is an intermediate in organic synthesis . It can be used as a reactant to synthesize lithium coordination polymer by treating with lithium carbonate . It is also a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) via a solvothermal method .


Physical And Chemical Properties Analysis

CBD is a white fine crystalline powder . It has a molar mass of 144.13 g/mol . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Crystal Structure Analysis

1,1-Cyclobutanedicarboxylic acid has been studied for its crystal structure and electron density distribution, particularly focusing on the dynamics of ring conformation. This research is significant in the field of crystallography and materials science, providing insights into molecular structures and behaviors (Soltzberg & Margulis, 1971).

Complex Formation with Metals

Research has explored the formation of complexes between 1,1-cyclobutanedicarboxylic acid and various metals like cobalt, nickel, copper, and zinc. These studies are crucial in coordination chemistry, aiding in the understanding of complex formation and properties (Allan & Dalrymple, 1993), (Rzączyńska et al., 2006).

Synthesis and Characterization

Studies have been conducted on the synthesis and structural characterization of 1,1-cyclobutanedicarboxylic acid, contributing to synthetic chemistry and chemical engineering (Heisig & Stodola, 2003), (Nevill, 1954).

Solvothermal Synthesis and Uranyl Complexes

Research has been done on the solvothermal synthesis of uranyl complexes with 1,1-cyclobutanedicarboxylic acid, revealing its potential in the development of novel uranyl-organic frameworks (Thuéry, 2006).

Halogenation Studies

The halogenated cyclobutanecarboxylic acids, including 1,1-cyclobutanedicarboxylic acid, have been investigated in the context of free radical chlorination, contributing to the field of organic chemistry and reaction mechanisms (Nevill, 1954).

Terbium(III) Complex

A study on the crystal structure of a Terbium(III) complex with 1,1-cyclobutanedicarboxylic acid adds to our understanding of the chemistry of rare earth elements and their applications (Rzączyńska et al., 2003).

Synthesis and Resolution of Derivatives

The efficient synthesis and resolution of trans-1,2-cyclobutanedicarboxylic acid and its derivatives have been explored, contributing to advancements in stereochemistry and pharmaceutical chemistry (Brune et al., 1996).

Antiviral Activity Studies

There has been research into the synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues starting from 1,1-cyclobutanedicarboxylic acid. This research is vital in medicinal chemistry, particularly in developing new antiviral drugs (Bisacchi et al., 1991).

Coordination Chemistry and Antitumor Agents

The coordination chemistry of palladium(II) complexes with 1,1-cyclobutanedicarboxylate has been studied, providing insights into the development of new antitumor agents (Shoukry et al., 2012).

Electrolytic Dissociation Studies

The electrolytic dissociation of 1,1-cyclobutanedicarboxylic acid has been investigated, contributing to the field of physical chemistry and understanding acid-base reactions in solutions (Kvaratskhelia & Kvaratskhelia, 2010).

Safety And Hazards

CBD is classified as a skin corrosive substance. It can cause severe skin burns and eye damage . Safety measures include not breathing dust and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

cyclobutane-1,1-dicarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPAEQGAVNNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063892
Record name 1,1-Cyclobutanedicarboxylic acid
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,1-Cyclobutanedicarboxylic acid

CAS RN

5445-51-2
Record name 1,1-Cyclobutanedicarboxylic acid
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Record name 1,1-Cyclobutanedicarboxylic acid
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Record name 1,1-Cyclobutanedicarboxylic acid
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Record name 1,1-Cyclobutanedicarboxylic acid
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Record name 1,1-Cyclobutanedicarboxylic acid
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Record name Cyclobutane-1,1-dicarboxylic acid
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Record name 1,1-CYCLOBUTANEDICARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
330
Citations
L Soltzberg, TN Margulis - The Journal of Chemical Physics, 1971 - pubs.aip.org
A three‐dimensional x‐ray structure determination has been carried out on a crystal of 1,1‐cyclobutanedicarboxylic acid (C 6 H 8 O 4 ) at room temperature. An unusual electron density …
Number of citations: 30 pubs.aip.org
R Baldomá, M Monfort, J Ribas, X Solans… - Inorganic …, 2006 - ACS Publications
Six new copper(II) complexes of formula [Cu(μ-cbdca)(H 2 O)] n (1) (cbdca = cyclobutanedicarboxylate), [Cu 2 (μ-cbdca) 2 (μ-bipy) 2 ] n (2) (bipy = 4,4‘-bipyridine), [Cu(μ-cbdca)(μ-bpe)] …
Number of citations: 74 pubs.acs.org
BD Santarsiero - The Journal of chemical physics, 1990 - pubs.aip.org
The structure is disordered at room temperature, with atom C3 (C γ ) of the cyclobutane ring occupying sites on each side of the plane of the other three ring atoms. At 20 K, the structure …
Number of citations: 10 pubs.aip.org
Z Rzączyńska, A Bartyzel, E Olszewska… - Polyhedron, 2006 - Elsevier
The compounds of 1,1-cyclobutanedicarboxylic acid with cobalt(II), copper(II) and zinc(II) ions have been prepared in aqueous solutions. The complexes were characterized by …
Number of citations: 27 www.sciencedirect.com
LR Dalton, AL Kwiram - Journal of the American Chemical Society, 1972 - ACS Publications
(CH2) 3C (COOD) 2 is described. From an investigation of the proton dipolar and deuteron quadrupolar inter-actions, the conformation of the (CH2) 3C (COOD) 2 molecules and the …
Number of citations: 25 pubs.acs.org
Z Chen, X Yu, X Li, Q Ye, K Zhou, Y Cai… - Inorganic Chemistry …, 2020 - Elsevier
Three lanthanide metal-organic frameworks (LnMOFs) are constructed under mild solvothermal condition by adopting the ligand of cyclobutane-1,1-dicarboxylic acid (H 2 L). They are …
Number of citations: 4 www.sciencedirect.com
JR Allan, J Dalrymple - Thermochimica acta, 1993 - Elsevier
Compounds of 1,1-cyclobutanedicarboxylic acid with cobalt, nickel and copper have been prepared in aqueous solution. The compounds have the stoichiometry M(C 6 H 6 O 4 )·xH 2 O …
Number of citations: 5 www.sciencedirect.com
Z Rzączyńska, A Bartyzel - Journal of thermal analysis and …, 2002 - akjournals.com
The complexes of yttrium and lanthanide with 1,1-cyclobutanedicarboxylic acid of the formula: Ln 2 (C 6 H 6 O 4 ) 3 ⋅ n H 2 O, where n =4 for Y, Pr–Tm, n =5 for Yb,Lu, n =7 for La, Ce …
Number of citations: 9 akjournals.com
H Mansuri-Torshizi, S Ghadimy… - Chemical and …, 2001 - jstage.jst.go.jp
Two neutral complexes of formula [M (bpy)(cbdca)][where M is palladium (II)(Pd (II)) or platinum (II)(Pt (II)), bpy is 2, 2-bipyridine and cbdca is anion of 1, 1-cyclobutanedicarboxylic acid] …
Number of citations: 59 www.jstage.jst.go.jp
JA Van Zee, AL Kwiram - Journal of the American Chemical …, 1990 - ACS Publications
The geometry of the four-memberedring in 2, 2, 4, 4-deuterated 1, 1-cyclobutanedicarboxylic acid in its lowest vibrational state was elucidated from a single-crystal ENDOR detected …
Number of citations: 7 pubs.acs.org

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